PFI-2 hydrochloride

Description

PFI-2 hydrochloride is a a first-in-class, potent, highly selective, and cell-active inhibitor of the methyltransferase activity of SETD7 with IC50 of 2 nM, 500 fold active than (S)-PFI-2. IC50 value: 2 nM Target: SETD7(R)-PFI-2 is highly selective (>1,000-fold) for SETD7, over a panel of 18 other human protein methyltransferases and DNMT1, and was shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets (br

Structure

3D Structure of Parent

Properties

IUPAC Name |

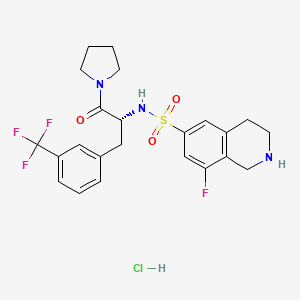

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PFI-2 Hydrochloride: A Technical Guide to its Mechanism of Action and Application

Abstract

This technical guide provides a comprehensive overview of PFI-2 hydrochloride, a first-in-class, potent, and highly selective small molecule inhibitor of the protein lysine methyltransferase SETD7. We will delve into the core mechanism of action, detailing its unique cofactor-dependent and substrate-competitive inhibition. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and practical guidance for utilizing PFI-2 as a chemical probe to investigate the biological functions of SETD7 in health and disease.

Introduction: The Significance of SETD7 in Cellular Regulation

SET domain containing lysine methyltransferase 7 (SETD7), also known as KMT5A or SET8, is a crucial epigenetic and signaling regulator. It is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a post-translational modification integral to DNA replication, DNA damage response, and cell cycle progression[1][2][3][4]. Beyond its role in chromatin modification, SETD7 methylates a growing list of non-histone proteins, including the tumor suppressor p53 and the DNA replication factor PCNA[2][4][5][6]. This broad substrate scope places SETD7 at the nexus of numerous critical cellular pathways. Dysregulation of SETD7 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target[3][6][7]. The development of potent and selective chemical probes is therefore essential to dissect its complex biology.

This compound: A High-Affinity Chemical Probe for SETD7

This compound is a potent, cell-active inhibitor of SETD7[8][9][10][11]. The active enantiomer, (R)-PFI-2, exhibits remarkable potency and selectivity.

Potency and Selectivity

(R)-PFI-2 inhibits human SETD7 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (approximately 2 nM) and an apparent inhibition constant (Ki app) of 0.33 nM[8][12][13]. This high potency is coupled with exceptional selectivity. It displays over 1,000-fold selectivity against a panel of 18 other human protein methyltransferases and is inactive against numerous other non-epigenetic targets[10][11]. The (S)-enantiomer, (S)-PFI-2, is approximately 500-fold less active, making it an ideal negative control for cellular experiments to ensure that observed effects are due to specific inhibition of SETD7[12].

| Compound | IC50 (SETD7) | Selectivity | Use |

| (R)-PFI-2 hydrochloride | ~2 nM | >1000-fold over other PMTs | Potent & selective inhibitor |

| (S)-PFI-2 hydrochloride | ~1 µM | - | Negative control |

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C23H25F4N3O3S·HCl | |

| Molecular Weight | 535.98 g/mol | [8] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM with sonication) | |

| Storage | Store as a solid at -20°C | [10] |

Core Mechanism of Action: A Unique Mode of Inhibition

The inhibitory mechanism of (R)-PFI-2 is distinct and provides a basis for its high affinity and selectivity. It acts as a cofactor-dependent and substrate-competitive inhibitor[12][13][14].

Causality of Inhibition: (R)-PFI-2's efficacy is rooted in its ability to simultaneously interact with both the SETD7 enzyme and its essential cofactor, S-adenosylmethionine (SAM). The inhibitor cleverly positions itself within the substrate peptide-binding groove of SETD7, directly occupying the channel where the target lysine residue of a substrate protein would normally bind[12][13]. Crucially, its binding is stabilized by a direct interaction with the methyl-donating group of SAM[12][13]. This dual recognition mechanism explains the cofactor-dependency and the substrate-competitive nature of the inhibition.

Caption: PFI-2's competitive inhibition of SETD7.

Downstream Cellular Consequences of SETD7 Inhibition

By inhibiting SETD7, (R)-PFI-2 can be used to probe its diverse cellular roles. These include:

-

Cell Cycle Regulation: SETD7 and its product, H4K20me1, are crucial for proper cell cycle progression and chromosome condensation[1][3]. Inhibition can lead to cell cycle abnormalities.

-

DNA Damage Response: H4K20me1 is involved in the recruitment of DNA damage repair proteins like 53BP1[1][15].

-

Transcriptional Regulation: SETD7-mediated methylation of both histone and non-histone proteins, such as p53, can repress the transcription of target genes[1][5][16].

-

Hippo Signaling Pathway: A notable effect of (R)-PFI-2 is the modulation of the Hippo pathway. Inhibition of SETD7 leads to the nuclear translocation of the transcriptional coactivator Yes-associated protein (YAP), phenocopying SETD7 genetic deletion and affecting the expression of YAP target genes[8][12][13][17].

Caption: Key signaling pathways modulated by SETD7 activity.

Experimental Protocols for Characterizing PFI-2 Activity

To ensure robust and reproducible results, well-controlled experiments are paramount. The following protocols provide a framework for validating the mechanism of action of PFI-2.

In Vitro SETD7 Enzymatic Assay (Scintillation Proximity Assay)

This assay quantitatively measures the methyltransferase activity of SETD7 and its inhibition by PFI-2.

Principle: Recombinant SETD7 transfers a tritium-labeled methyl group from [3H]-SAM to a biotinylated peptide substrate. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled peptide is in close proximity to the scintillant in the beads, it emits light, which is measured.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.

-

Recombinant human SETD7 (full-length).

-

Biotinylated histone H3 (1-25) peptide substrate.

-

[3H]-S-adenosylmethionine ([3H]-SAM).

-

(R)-PFI-2 and (S)-PFI-2 serially diluted in DMSO.

-

Streptavidin-coated SPA beads.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of serially diluted PFI-2 or DMSO (vehicle control).

-

Add 20 µL of a solution containing SETD7 enzyme (final concentration ~2 nM) and peptide substrate (final concentration ~2 µM) in assay buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of [3H]-SAM (final concentration ~2 µM) in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 50 µL of a stop solution containing 500 µM unlabeled SAM and 0.5 mg/mL streptavidin-coated SPA beads.

-

Incubate for 30 minutes to allow for bead capture.

-

Measure the signal using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA validates that PFI-2 binds to and stabilizes SETD7 within a cellular context.

Principle: Ligand binding increases the thermal stability of a target protein. By heating cell lysates to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of a binding ligand.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells (e.g., HEK293 or MCF7) to ~80% confluency.

-

Treat cells with (R)-PFI-2 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Cell Lysis and Heat Treatment:

-

Harvest and wash the cells.

-

Resuspend the cell pellet in a suitable lysis buffer with protease inhibitors.

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble SETD7 at each temperature by Western blotting using a specific anti-SETD7 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble SETD7 against the temperature for both the treated and vehicle control samples.

-

A rightward shift in the melting curve for the PFI-2-treated sample indicates target engagement and stabilization[12].

-

Caption: Workflow for in vitro and cellular validation of PFI-2.

Conclusion and Future Directions

This compound is an invaluable tool for the chemical biology community. Its high potency, selectivity, and well-characterized mechanism of action make it the gold standard for studying the cellular functions of SETD7. The provided protocols offer a robust framework for its application in research settings. Future investigations utilizing PFI-2 will undoubtedly continue to unravel the complex roles of SETD7 in physiology and pathology, potentially paving the way for novel therapeutic strategies targeting this important methyltransferase.

References

-

The emerging role of lysine methyltransferase SETD8 in human diseases - PMC - NIH. [Link]

-

The emerging role of lysine methyltransferase SETD8 in human diseases - SciSpace. [Link]

-

The emerging role of lysine methyltransferase SETD8 in human diseases - PubMed. [Link]

-

Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PubMed Central. [Link]

-

Abstract 4521: Substrate profiling for SETD8 reveals novel protein targets involved in DNA replication and DNA damage response | Cancer Research - AACR Journals. [Link]

-

SETD8 - N-lysine methyltransferase KMT5A - Homo sapiens (Human) | UniProtKB | UniProt. [Link]

-

The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC - NIH. [Link]

-

SETD8 is a prognostic biomarker that contributes to stem-like cell properties in non-small cell lung cancer - PubMed. [Link]

-

R-PFI-2(R-PFI2)|SET7 inhibitor - DC Chemicals. [Link]

-

(R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - NIH. [Link]

-

(PDF) Roles for the methyltransferase SETD8 in DNA damage repair - ResearchGate. [Link]

-

(R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. [Link]

-

(R)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Bio-Techne. [Link]

-

(R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. [Link]

-

PFI-2 HCl (R-), Methyltransferase SETD7 inhibitor (TBI4033) - Astor Scientific. [Link]

-

(R)‐PFI‐2 Analogues as Substrates and Inhibitors of Histone Lysine Methyltransferase SETD7 - ResearchGate. [Link]

Sources

- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scispace.com [scispace.com]

- 6. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SETD8 is a prognostic biomarker that contributes to stem-like cell properties in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 11. R-PFI-2(R-PFI2)|SET7 inhibitor|DC Chemcials [dcchemicals.com]

- 12. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. uniprot.org [uniprot.org]

- 17. medkoo.com [medkoo.com]

The Structure-Activity Relationship of PFI-2 Hydrochloride: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of PFI-2 hydrochloride, a potent and selective inhibitor of the SET domain-containing lysine methyltransferase 7 (SETD7). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from foundational studies to offer a comprehensive understanding of the molecular interactions that govern the inhibitory activity of PFI-2 and its analogs.

Introduction: The Significance of SETD7 and the Discovery of PFI-2

SETD7 is a protein lysine methyltransferase that plays a crucial role in regulating a variety of cellular processes through the methylation of both histone and non-histone proteins.[1][2] Its involvement in pathways related to gene expression, DNA repair, and cell cycle progression has implicated it in the pathogenesis of several diseases, including cancer.[2] This has rendered SETD7 an attractive target for therapeutic intervention.

The discovery of (R)-PFI-2, the active enantiomer of this compound, marked a significant advancement in the field, providing a first-in-class chemical probe to investigate the biology of SETD7.[3][4] (R)-PFI-2 is a highly potent and selective inhibitor of SETD7, with a reported IC50 value of approximately 2.0 nM and an apparent inhibition constant (Ki(app)) of 0.33 nM.[4][5][6] Its enantiomer, (S)-PFI-2, is about 500-fold less active, making it an ideal negative control for cellular studies.[4][7]

Mechanism of Action: A Cofactor-Dependent, Substrate-Competitive Inhibitor

(R)-PFI-2 exhibits a unique inhibitory mechanism. It is a cofactor-dependent and substrate-competitive inhibitor that occupies the substrate peptide binding groove of SETD7.[3][4] The binding of (R)-PFI-2 is enhanced in the presence of the cofactor S-adenosylmethionine (SAM), with which it makes direct contact.[3][4] Specifically, the inhibitor fits into the lysine-binding channel and interacts with the donor methyl group of SAM.[3][4]

This mode of action allows (R)-PFI-2 to effectively block the methyltransferase activity of SETD7 by preventing the binding of its natural substrates.[3][4][8] The high selectivity of (R)-PFI-2 for SETD7 over other methyltransferases has been demonstrated across large panels of enzymes.[4]

Core Structure of PFI-2

The chemical structure of (R)-PFI-2 is comprised of three key moieties that are crucial for its potent inhibitory activity: a tetrahydroisoquinoline core, a trifluoromethylphenyl group, and a pyrrolidine amide. Understanding the contribution of each of these components is essential for deciphering the structure-activity relationship of this class of inhibitors.

Structure-Activity Relationship (SAR) of PFI-2 Analogs

Systematic modifications of the PFI-2 scaffold have provided valuable insights into the structural requirements for potent SETD7 inhibition. The following sections detail the SAR around the key components of the PFI-2 molecule.

The Tetrahydroisoquinoline Core and Sulfonamide Linker

The tetrahydroisoquinoline core and the attached sulfonamide linker play a critical role in anchoring the inhibitor to the SETD7 active site. The amine within the tetrahydroisoquinoline ring is protonated at physiological pH and forms a crucial salt bridge with Asp256 and a hydrogen bond with His252 of SETD7.[2][9] This interaction is a key determinant of the high affinity of (R)-PFI-2.

The Trifluoromethylphenyl Group

The trifluoromethylphenyl moiety extends into a hydrophobic pocket within the substrate-binding groove. Modifications to this part of the molecule have a significant impact on inhibitory potency.

The Pyrrolidine Amide

The pyrrolidine amide of (R)-PFI-2 also plays a role in its binding.[10] Studies involving the replacement of the pyrrolidine ring with various side chains bearing nucleophilic functional groups have been conducted to explore the potential for developing dual-acting compounds that can also serve as substrates for SETD7.[9][10] These studies have shown that while some modifications are tolerated, the pyrrolidine ring is important for optimal inhibitory activity.[10]

| Compound | Modification | SETD7 IC50 (nM) | Fold Change vs. (R)-PFI-2 |

| (R)-PFI-2 | - | 2.0 | 1 |

| (S)-PFI-2 | Enantiomer | 1000 | 500 |

This table summarizes the inhibitory potency of the (R) and (S) enantiomers of PFI-2, highlighting the stereoselectivity of the interaction with SETD7.

Signaling Pathway Involvement: The Hippo Pathway

(R)-PFI-2 has been instrumental in elucidating the role of SETD7 in cellular signaling. Treatment of cells with (R)-PFI-2 has been shown to phenocopy the effects of SETD7 deficiency on the Hippo pathway.[3][4] Specifically, inhibition of SETD7 by (R)-PFI-2 leads to a change in the localization of the transcriptional coactivator Yes-associated protein (YAP), a key downstream effector of the Hippo pathway.[1][3][4] This suggests that SETD7 dynamically regulates YAP activity.[3][4]

Caption: Simplified diagram of the Hippo signaling pathway and the role of SETD7.

Experimental Protocols

The characterization of PFI-2 and its analogs relies on a suite of robust biochemical and cellular assays.

Biochemical Assay for SETD7 Activity

A common method to determine the IC50 of inhibitors is a scintillation proximity assay (SPA).

Step-by-step methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human SETD7, a histone H3 peptide substrate, and the tritiated cofactor [3H]-S-adenosylmethionine ([3H]-SAM).

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., PFI-2 analogs) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature to allow for the enzymatic reaction to proceed.

-

Quenching and Detection: Stop the reaction and add SPA beads that capture the biotinylated peptide substrate. The proximity of the incorporated tritium to the scintillant in the beads results in a light signal that is proportional to the enzyme activity.

-

Data Analysis: Measure the signal using a scintillation counter and plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a Scintillation Proximity Assay (SPA) to measure SETD7 inhibition.

Cellular Assay for YAP Localization

Immunofluorescence microscopy is used to assess the effect of SETD7 inhibition on the subcellular localization of YAP.

Step-by-step methodology:

-

Cell Culture: Plate cells (e.g., MCF7 or murine embryonic fibroblasts) on coverslips and grow to the desired confluency.

-

Compound Treatment: Treat the cells with the test compound (e.g., (R)-PFI-2) and a negative control (e.g., (S)-PFI-2) for a specified time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against YAP, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity of YAP to determine the nuclear-to-cytoplasmic ratio.

Conclusion

(R)-PFI-2 is a powerful chemical probe that has been instrumental in advancing our understanding of SETD7 biology. The detailed structure-activity relationship studies on PFI-2 and its analogs have not only elucidated the key molecular interactions required for potent and selective inhibition but also provide a solid foundation for the rational design of next-generation SETD7 inhibitors with improved therapeutic potential. The unique cofactor-dependent and substrate-competitive mechanism of (R)-PFI-2 offers a compelling strategy for targeting other protein methyltransferases.

References

-

(R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. (2014). Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

(R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. (2014). National Institutes of Health. [Link]

-

Structure-Activity Relationship Studies on (R)-PFI-2 Analogues as Inhibitors of Histone Lysine Methyltransferase SETD7. (2018). PubMed. [Link]

-

(R)‐PFI‐2 Analogues as Substrates and Inhibitors of Histone Lysine Methyltransferase SETD7. ResearchGate. [Link]

-

Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. (2014). PubMed. [Link]

-

Fig. 2. Structure and binding mode of (R)-PFI-2. (A) Molecular graphics... ResearchGate. [Link]

-

(R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences. [Link]

-

Front Cover: ( R )‐PFI‐2 Analogues as Substrates and Inhibitors of Histone Lysine Methyltransferase SETD7 (ChemMedChem 23/2023). ResearchGate. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Structure-Activity Relationship Studies on (R)-PFI-2 Analogues as Inhibitors of Histone Lysine Methyltransferase SETD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

PFI-2 Hydrochloride: A Technical Guide to its Discovery and Application as a Selective SETD7 Inhibitor

This guide provides an in-depth technical overview of the discovery, development, and application of PFI-2 hydrochloride, a potent and selective chemical probe for the lysine methyltransferase SETD7. It is intended for researchers, scientists, and drug development professionals interested in the fields of epigenetics, chemical biology, and drug discovery.

Introduction: The Rationale for Targeting SETD7

Histone methyltransferases (HMTs) are a critical class of enzymes that regulate gene expression and other cellular processes by catalyzing the transfer of methyl groups to lysine and arginine residues on histone and non-histone proteins.[1] The dysregulation of HMT activity is implicated in a variety of human diseases, including cancer, making them attractive therapeutic targets.[2][3]

SETD7 (also known as SET7/9, KMT5A) is a unique lysine methyltransferase that monomethylates a diverse range of substrates.[4][5] Initially identified as the enzyme responsible for monomethylating histone H3 at lysine 4 (H3K4me1), it is now known to be the sole enzyme that monomethylates histone H4 at lysine 20 (H4K20me1).[4][6] This modification is crucial for DNA replication, DNA damage repair, and cell cycle regulation.[4][5][6] Beyond histones, SETD7 methylates numerous non-histone proteins, including the tumor suppressor p53, the DNA replication factor PCNA, and the transcriptional coactivator YAP, thereby influencing a wide array of cellular pathways.[4][5][7] Given its central role in these fundamental processes, the development of potent and selective inhibitors of SETD7 is of significant interest for both basic research and therapeutic applications.[8]

The Discovery of PFI-2: From High-Throughput Screening to a Potent Chemical Probe

The journey to identify PFI-2 began with a high-throughput screen (HTS) of a 150,000-compound library against the in vitro enzymatic activity of recombinant human SETD7.[7] This initial effort led to the identification of a hit compound with an IC50 of 2.1 μM.[7] Subsequent structure-guided medicinal chemistry and optimization of cell permeability resulted in a greater than 100-fold improvement in potency, culminating in the discovery of (R)-PFI-2.[7]

Mechanism of Action: A Cofactor-Dependent and Substrate-Competitive Inhibitor

PFI-2 exhibits a unique and potent inhibitory mechanism. Structural and biochemical analyses have revealed that (R)-PFI-2 is a cofactor-dependent and substrate-competitive inhibitor of SETD7.[7][9] It binds to the substrate peptide binding groove of the enzyme, including the channel that accommodates the target lysine residue.[7][9] Crucially, its binding is dependent on the presence of the methyl donor cofactor, S-adenosylmethionine (SAM), and it makes direct contact with the methyl group of SAM.[7][9] This dual interaction contributes to its high potency and selectivity.

Caption: PFI-2 inhibits SETD7 by competing with the peptide substrate.

In Vitro Characterization: Potency and Selectivity

A hallmark of a high-quality chemical probe is its well-defined potency and selectivity. PFI-2 has been extensively characterized in a battery of in vitro assays, demonstrating its exceptional properties.

Potency

The inhibitory activity of PFI-2 is stereospecific. The (R)-enantiomer, (R)-PFI-2, is the active form, while the (S)-enantiomer, (S)-PFI-2, is significantly less active and serves as an excellent negative control for cellular experiments.[7]

| Compound | IC50 (nM) | Ki (app) (nM) |

| (R)-PFI-2 hydrochloride | 2.0 | 0.33 |

| (S)-PFI-2 hydrochloride | 1000 | Not reported |

| Data compiled from multiple sources.[7][10][11] |

Selectivity

(R)-PFI-2 exhibits remarkable selectivity for SETD7 over a broad panel of other methyltransferases and non-epigenetic targets.[12][13] It shows over 1000-fold selectivity against 18 other human protein methyltransferases, including DNMT1.[7][12] Furthermore, it was found to be inactive against a panel of 134 other ion channels, GPCRs, and enzymes.[12][13] This high degree of selectivity is crucial for ensuring that observed biological effects are directly attributable to the inhibition of SETD7.

Cellular and In Vivo Applications: Probing SETD7 Function

A key attribute of PFI-2 is its cell permeability, enabling the investigation of SETD7 function in cellular and in vivo contexts.

Cellular Target Engagement

The ability of (R)-PFI-2 to enter cells and bind to SETD7 has been confirmed using a cellular thermal shift assay (CETSA).[7] This assay demonstrated that (R)-PFI-2 treatment increased the thermal stability of SETD7 in cells, indicating direct target engagement.[7] Furthermore, a biotinylated derivative of (R)-PFI-2 has been used in chemoproteomics experiments to demonstrate dose-dependent competition for binding to endogenous SETD7 in MCF7 cells.[7][9]

Elucidating the Role of SETD7 in the Hippo Pathway

One of the significant applications of PFI-2 has been in dissecting the role of SETD7 in the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer.[7] The transcriptional coactivator Yes-associated protein (YAP) is a central component of this pathway.[7] Treatment of murine embryonic fibroblasts and MCF7 cells with (R)-PFI-2 phenocopied the effects of Setd7 genetic deletion, leading to altered YAP localization and regulation of YAP target genes.[7][9] These findings suggest a continuous and dynamic regulation of YAP by the methyltransferase activity of SETD7.[7][9]

Caption: PFI-2 inhibits SETD7, affecting YAP localization in the Hippo pathway.

In Vivo Studies: Renal Fibrosis

The therapeutic potential of targeting SETD7 has been explored in preclinical models of disease. In a mouse model of folic acid-induced nephropathy, administration of this compound attenuated the progression of renal fibrosis and preserved renal function.[11][14] The inhibitor was shown to reduce extracellular matrix accumulation, fibroblast activation, and inflammatory responses in the kidney.[11][14] These findings highlight the potential of SETD7 inhibition as a therapeutic strategy for chronic kidney disease.

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for the characterization and use of PFI-2.

In Vitro SETD7 Inhibition Assay (Scintillation Proximity Assay)

This assay measures the incorporation of a tritium-labeled methyl group from [³H]-SAM into a peptide substrate.

Materials:

-

Recombinant human SETD7

-

Histone H3 (1-25) peptide substrate

-

[³H]-S-adenosylmethionine (SAM)

-

This compound (and enantiomer for control)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation proximity assay (SPA) beads

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the assay buffer, recombinant SETD7, and the peptide substrate.

-

Add the diluted PFI-2 or DMSO (vehicle control).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing excess unlabeled SAM).

-

Add SPA beads and incubate to allow for binding of the biotinylated peptide substrate.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular YAP Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of YAP in response to PFI-2 treatment.

Materials:

-

Cells (e.g., MCF7 or mouse embryonic fibroblasts)

-

Cell culture medium and supplements

-

This compound (active and inactive enantiomers)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against YAP

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of (R)-PFI-2, (S)-PFI-2 (negative control), or DMSO (vehicle) for the desired time.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-YAP antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear to cytoplasmic ratio of YAP fluorescence intensity.

Caption: Workflow for analyzing YAP localization using immunofluorescence.

Conclusion

This compound is a first-in-class, potent, selective, and cell-active chemical probe for the lysine methyltransferase SETD7.[7][9] Its development has provided the research community with an invaluable tool to investigate the diverse biological roles of SETD7 in health and disease.[9] The well-characterized nature of PFI-2, including the availability of a stereoisomeric negative control, makes it an exemplary chemical probe that enables rigorous scientific inquiry.[7] Future studies utilizing PFI-2 and its analogs will undoubtedly continue to shed light on the intricate functions of SETD7 and its potential as a therapeutic target.

References

-

Milite, C., Feoli, A., & Castellano, S. (2016). The emerging role of lysine methyltransferase SETD8 in human diseases. Clinical Epigenetics, 8, 102. [Link]

-

University of South Florida. (2021). Development of SAM-based Chemical Probes for Methyltransferases. Scholar Commons. [Link]

-

ResearchGate. (2018). (PDF) Roles for the methyltransferase SETD8 in DNA damage repair. [Link]

-

Milite, C., Feoli, A., & Castellano, S. (2016). The emerging role of lysine methyltransferase SETD8 in human diseases. PMC. [Link]

-

Driskell, I., et al. (2011). The histone methyltransferase Setd8 acts in concert with c-Myc and is required to maintain skin. The EMBO Journal, 31(1), 213-25. [Link]

-

ResearchGate. (2020). (PDF) Development and Screening of Novel Chemical Probes Targeting Histone Methyltransferases. [Link]

-

ResearchGate. (2020). Development and Screening of Novel Chemical Probes Targeting Histone Methyltransferases. [Link]

-

ACS Publications. (2014). Chemical Probes of Histone Lysine Methyltransferases. [Link]

-

SciSpace. (2016). The emerging role of lysine methyltransferase SETD8 in human diseases. [Link]

-

Deplus, R., et al. (2021). Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma. Journal of Experimental & Clinical Cancer Research, 40(1), 291. [Link]

-

Barsyte-Lovejoy, D., et al. (2014). (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences, 111(35), 12853-12858. [Link]

-

MDPI. (2021). The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells. [Link]

-

Barsyte-Lovejoy, D., et al. (2014). (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences of the United States of America, 111(35), 12853–12858. [Link]

-

PubMed. (2023). (R)-PFI-2 Analogues as Substrates and Inhibitors of Histone Lysine Methyltransferase SETD7. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The emerging role of lysine methyltransferase SETD8 in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 13. PFI-2, SETD7 histone lysine methyltransferase inhibitor (CAS 1627676-59-8) | Abcam [abcam.com]

- 14. medchemexpress.com [medchemexpress.com]

Whitepaper: A Technical Guide to PFI-2 Hydrochloride and its Role in Modulating Hippo Pathway Signaling

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, with its dysregulation heavily implicated in cancer development.[1] A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP), whose activity is primarily controlled by its subcellular localization. Emerging evidence has identified the lysine methyltransferase SETD7 as a novel regulator of Hippo signaling. This technical guide provides an in-depth examination of PFI-2 hydrochloride, a potent and selective chemical probe for SETD7, and its application in dissecting the role of SETD7-mediated methylation in the Hippo-YAP axis. We will explore the mechanism of PFI-2 action, detail robust experimental protocols for its use, and discuss the interpretation of results, providing researchers with a comprehensive framework for investigating this important signaling intersection.

Foundational Concepts: SETD7 and the Hippo Kinase Cascade

SETD7: A Mono-Methyltransferase with Diverse Substrates

SET domain-containing lysine methyltransferase 7 (SETD7) is an enzyme that catalyzes the transfer of a methyl group to lysine residues on both histone and non-histone proteins.[2] While initially characterized for its role in histone methylation, a broad diversity of non-histone substrates has been identified, implicating SETD7 in the regulation of numerous signaling pathways and disease processes.[3] The catalytic activity of SETD7 is crucial for its function, making the development of specific inhibitors an important goal for both basic research and therapeutic development.[2]

The Hippo Pathway: A Conserved Regulator of Tissue Growth

The Hippo pathway is an evolutionarily conserved signaling cascade that acts as a master regulator of tissue homeostasis.[4][5] The core of the pathway in mammals consists of a kinase cascade involving the Ste20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2).[4][6]

-

Pathway "ON" State (High Cell Density): In response to signals such as high cell-cell contact, the MST1/2 kinases phosphorylate and activate LATS1/2.[6][7] Activated LATS1/2 then phosphorylates the primary downstream effectors, YAP and its paralog TAZ.[4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the sequestration of YAP/TAZ in the cytoplasm and their subsequent degradation. This prevents them from entering the nucleus and promoting cell growth.

-

Pathway "OFF" State (Low Cell Density): When upstream signals are absent, the kinase cascade is inactive. Unphosphorylated YAP/TAZ are free to translocate into the nucleus, where they associate with TEA domain (TEAD) family transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[7][8]

This compound: A High-Affinity Chemical Probe for SETD7

This compound is a first-in-class chemical probe that functions as a potent, selective, and cell-active inhibitor of SETD7.[9][10] Its utility in cellular and in vivo studies is underpinned by its well-characterized biochemical properties and high selectivity.

Potency, Selectivity, and Stereochemistry

The (R)-enantiomer of PFI-2 is the biologically active form, exhibiting approximately 500-fold greater inhibitory activity against human SETD7 than its (S)-enantiomer.[3][10] This stereospecificity makes (S)-PFI-2 an ideal negative control for experiments, allowing researchers to distinguish on-target effects from potential off-target activities.[2] PFI-2 demonstrates over 1,000-fold selectivity for SETD7 against a wide panel of other methyltransferases and non-epigenetic targets, ensuring that observed biological effects can be confidently attributed to the inhibition of SETD7.[10][11]

| Parameter | Value | Reference(s) |

| Target | SETD7 (KMT7) | [9] |

| Active Form | (R)-PFI-2 | [3] |

| IC₅₀ | 2.0 nM | [9][10] |

| Kᵢ (app) | 0.33 nM | [3][10] |

| Mechanism | Substrate-competitive, Cofactor-dependent | [3] |

| Selectivity | >1000-fold vs. other methyltransferases | [10][11] |

| Negative Control | (S)-PFI-2 (>500-fold less active) | [2][3] |

Unique Mechanism of Action

PFI-2 exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism.[3] Structural studies reveal that it binds to the substrate peptide binding groove of SETD7, including the channel that accommodates the target lysine residue.[3] Furthermore, it makes direct contact with the donor methyl group of the cofactor, S-adenosylmethionine (SAM), effectively locking the enzyme in an inactive conformation.[3]

The Mechanistic Link: SETD7 Inhibition by PFI-2 Promotes Nuclear YAP Activity

The foundational discovery linking PFI-2 to the Hippo pathway is that pharmacological inhibition of SETD7 phenocopies the effects of Setd7 genetic deletion.[3][10] Specifically, treatment of cells with (R)-PFI-2 leads to a rapid and significant change in YAP localization, providing strong evidence that the methyltransferase activity of SETD7 is involved in the continuous and dynamic regulation of YAP.[3]

Treatment with (R)-PFI-2 results in higher nuclear YAP levels.[2] This observation implies that under normal conditions, SETD7's methyltransferase activity promotes the cytoplasmic retention of YAP. By inhibiting SETD7, PFI-2 disrupts this regulatory action, leading to the nuclear accumulation of YAP and the subsequent activation of its target genes. This effectively turns the Hippo pathway "off."

Caption: Proposed mechanism of PFI-2 action on the Hippo-YAP pathway.

Experimental Protocols for Interrogating the SETD7-YAP Axis

To validate and explore the effects of PFI-2 on Hippo signaling, a combination of cellular imaging and molecular biology techniques is required. The following protocols provide a robust workflow.

Experimental Workflow Overview

Caption: Experimental workflow for analyzing PFI-2's effect on YAP.

Protocol 1: Immunofluorescence for YAP Subcellular Localization

Causality: This assay directly visualizes the primary mechanistic claim—that inhibiting SETD7 with PFI-2 causes YAP to translocate to the nucleus.

-

Cell Culture: Seed MCF7 cells on glass coverslips in a 24-well plate. Culture until they reach approximately 70-80% confluency. The Hippo pathway is sensitive to cell density, so consistent confluency is critical for reproducibility.

-

Treatment:

-

Prepare stock solutions of (R)-PFI-2 and (S)-PFI-2 in DMSO.[11]

-

Treat cells with a final concentration of 1-10 µM (R)-PFI-2, (S)-PFI-2, or a vehicle control (DMSO) for 2-6 hours. A time-course experiment is recommended for initial characterization.

-

-

Fixation and Permeabilization:

-

Aspirate media and wash cells once with 1X PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with 1X PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with 1X PBS.

-

Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate with a primary antibody against YAP (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with an appropriate Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear counterstain) for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash three times with PBST and mount coverslips onto slides.

-

Image using a confocal microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for YAP in at least 50 cells per condition.

-

Protocol 2: RT-qPCR for YAP Target Gene Expression

Causality: This assay provides functional validation. If YAP moves to the nucleus, it should activate its transcriptional targets. This protocol measures that downstream effect.

-

Cell Culture and Treatment: Seed MCF7 cells in a 6-well plate and treat as described in Protocol 4.2.

-

RNA Extraction:

-

Wash cells with 1X PBS and lyse directly in the well using a TRIzol-based reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for YAP target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the qPCR plate on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

-

Data Interpretation and Self-Validating Controls

-

Expected Outcome: Treatment with (R)-PFI-2 should result in a statistically significant increase in the nuclear-to-cytoplasmic ratio of YAP fluorescence compared to both the vehicle and (S)-PFI-2 controls. This should be accompanied by a significant upregulation of CTGF and CYR61 mRNA levels.

-

The Critical Control: The (S)-PFI-2 enantiomer is the most important control.[2][3] Because it is structurally almost identical to (R)-PFI-2 but lacks significant activity against SETD7, its failure to elicit the same response strongly validates that the observed effects are due to on-target inhibition of SETD7's methyltransferase activity.

Broader Implications and Future Directions

The ability of PFI-2 to modulate YAP activity opens new avenues for research and potential therapeutic intervention. Since YAP is a known oncogene whose activity is elevated in numerous cancers, including breast, colorectal, and liver cancer, inhibiting a pathway that restrains its function could be therapeutically relevant.[1] PFI-2 and its analogs provide invaluable tools to explore the role of SETD7 in:

-

Oncology: Investigating the anti-proliferative effects of SETD7 inhibition in YAP-driven cancers.

-

Fibrosis: Studying the role of SETD7 in fibrotic diseases, where YAP activity is often implicated.[2][9]

-

Regenerative Medicine: Exploring how modulating the SETD7-YAP axis can influence tissue repair and regeneration.

Conclusion

This compound is a well-validated and indispensable chemical probe for studying the biological functions of SETD7. Its demonstrated ability to phenocopy Setd7 deletion with respect to the Hippo pathway has unveiled a novel regulatory layer where protein methylation directly influences the subcellular localization and activity of the key transcriptional co-activator YAP. By employing the rigorous, multi-faceted experimental approach detailed in this guide, researchers can confidently dissect this signaling nexus and further elucidate the role of SETD7 in health and disease.

References

-

Barsyte-Lovejoy, D., et al. (2014). (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences, 111(35), 12853–12858. [Link]

-

Porzberg, M. R. B., et al. (2023). (R)‐PFI‐2 Analogues as Substrates and Inhibitors of Histone Lysine Methyltransferase SETD7. ChemMedChem. [Link]

-

Meng, Z., et al. (2016). Mechanisms of Hippo pathway regulation. Genes & Development, 30(1), 1–17. [Link]

-

Cai, F., et al. (2020). The Role and Regulatory Mechanism of Hippo Signaling Components in the Neuronal System. Frontiers in Neuroscience, 14, 113. [Link]

-

Wikipedia. (n.d.). Hippo signaling pathway. Wikipedia. [Link]

-

He, J., et al. (2021). Hippo signaling and histone methylation control cardiomyocyte cell cycle re-entry through distinct transcriptional pathways. Journal of Molecular and Cellular Cardiology, 155, 89-100. [Link]

-

Lee, K. H., et al. (2018). The history and regulatory mechanism of the Hippo pathway. BMB Reports, 51(3), 107–121. [Link]

-

Cusabio. (n.d.). The Overview of Hippo Signaling Pathway. Cusabio. [Link]

-

Nakajima, H., et al. (2017). Hippo signaling restricts cells in the second heart field that differentiate into Islet-1-positive atrial cardiomyocytes. bioRxiv. [Link]

Sources

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role and Regulatory Mechanism of Hippo Signaling Components in the Neuronal System [frontiersin.org]

- 5. bmbreports.org [bmbreports.org]

- 6. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippo signaling and histone methylation control cardiomyocyte cell cycle re-entry through distinct transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. rndsystems.com [rndsystems.com]

Investigating the Effect of PFI-2 Hydrochloride on YAP Localization

An In-Depth Technical Guide:

Abstract

The Yes-associated protein (YAP) is a critical transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway, which governs organ size, cell proliferation, and tumorigenesis. The activity of YAP is principally controlled by its subcellular localization; nuclear entry enables its pro-proliferative and anti-apoptotic transcriptional program. This guide details the molecular mechanism and provides a comprehensive experimental framework for investigating the effects of PFI-2 hydrochloride on YAP localization. Contrary to some initial hypotheses that might link it to broader epigenetic regulators, PFI-2 is a potent and highly selective inhibitor of the SETD7 methyltransferase. Emerging evidence demonstrates that inhibition of SETD7 activity with PFI-2 directly impacts Hippo pathway signaling, leading to a rapid alteration in YAP's nucleocytoplasmic distribution. This document provides a mechanistic overview, a detailed protocol for immunofluorescence-based analysis, and a guide to quantitative data interpretation, offering a robust methodology for researchers exploring this novel regulatory axis of the Hippo-YAP pathway.

Introduction: Deconstructing the Pathway

The Hippo-YAP Signaling Axis

The Hippo pathway is an evolutionarily conserved signaling cascade that acts as a crucial brake on tissue growth.[1][2] In its active state, a core kinase module, comprising MST1/2 and LATS1/2, becomes phosphorylated.[3][4] Activated LATS1/2 kinases then directly phosphorylate YAP on key serine residues.[5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP in the cytoplasm, preventing its nuclear translocation and often targeting it for degradation.[6][7] When the Hippo pathway is inactive—due to upstream signals from cell-cell contact, mechanical cues, or GPCR signaling—YAP remains unphosphorylated, enters the nucleus, and binds with TEAD family transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[2][4][8][9]

SETD7: A Key Lysine Methyltransferase

SET domain containing 7 (SETD7) is a protein lysine methyltransferase originally identified for its role in histone methylation.[10] However, its substrate repertoire is now known to be vast, encompassing numerous non-histone proteins involved in diverse cellular processes.[10] Recent studies have identified a critical role for SETD7 in the regulation of Hippo pathway signaling.[10][11] This discovery positions SETD7 as a key modulator of YAP activity, operating through a mechanism distinct from the canonical kinase cascade.

This compound: A Precision Tool for SETD7 Inhibition

PFI-2 is a potent, selective, and cell-permeable small molecule inhibitor of SETD7.[12][13][14] The (R)-enantiomer of PFI-2 shows remarkable potency, with an IC50 value of approximately 2 nM, and is over 500-fold more active than its (S)-enantiomer, making the latter an excellent negative control for experiments.[10][13] PFI-2 acts as a substrate-competitive inhibitor, occupying the peptide-binding groove of SETD7.[11] Its high selectivity makes it a precision tool for dissecting the specific cellular functions of SETD7's methyltransferase activity.[14] Research has shown that pharmacological inhibition of SETD7 using (R)-PFI-2 phenocopies the genetic deletion of Setd7, directly impacting YAP localization and the transcription of its target genes.[10][11]

Part I: The Molecular Mechanism of PFI-2 Action on YAP

The primary mechanism by which PFI-2 affects YAP localization is through its direct inhibition of SETD7's methyltransferase activity, which in turn modulates the Hippo signaling pathway. Studies have demonstrated that treatment of cells with (R)-PFI-2 leads to a rapid alteration in the subcellular localization of YAP.[10][11] This suggests a continuous and dynamic regulatory role for SETD7 in controlling YAP's position within the cell.

While the precise substrate of SETD7 within the Hippo pathway that mediates this effect is an area of active investigation, the functional outcome is clear: inhibiting SETD7 activity leads to a state that favors YAP's nuclear accumulation. This positions SETD7 as a negative regulator of YAP's nuclear function. By inhibiting SETD7, PFI-2 effectively "releases the brakes," allowing YAP to translocate to the nucleus and activate its target genes.

It is important to distinguish this mechanism from that of other epigenetic modulators, such as the Bromodomain and Extra-Terminal (BET) inhibitors (e.g., JQ1). BET inhibitors have also been shown to suppress YAP signaling, but they do so by a different mechanism. The BET protein BRD4 directly occupies the promoter of the YAP1 gene, and treatment with JQ1 blocks this binding, thereby downregulating YAP expression at the transcriptional level.[15][16][17] PFI-2, in contrast, appears to affect the post-translational regulation of the YAP protein's localization.

Part II: Experimental Validation Protocol

This section provides a detailed protocol for assessing the effect of this compound on YAP localization using immunofluorescence microscopy.

Objective

To visualize and quantify the change in subcellular localization of endogenous YAP in a mammalian cell line following treatment with this compound.

Materials and Reagents

-

Cell Line: MCF7 (human breast adenocarcinoma) or MDA-MB-231 (human breast adenocarcinoma) are suitable choices.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Chemicals:

-

Reagents for Immunofluorescence:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Donkey Serum in PBS

-

Primary Antibody: Rabbit anti-YAP/TAZ antibody (e.g., Cell Signaling Technology #8418)

-

Secondary Antibody: Alexa Fluor 488-conjugated Donkey anti-Rabbit IgG

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

-

Hardware:

-

Glass coverslips (12 mm or 18 mm, sterile)

-

24-well or 12-well cell culture plates

-

Fluorescence or Confocal Microscope with appropriate filter sets

-

Sources

- 1. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo-YAP pathway: new connections between regulation of organ size and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippo/YAP Signaling Pathway: A Promising Therapeutic Target in Bone Paediatric Cancers? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of CLK2 activates YAP by promoting alternative splicing of AMOTL2 [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. PFI-2, SETD7 histone lysine methyltransferase inhibitor (CAS 1627676-59-8) | Abcam [abcam.com]

- 15. Targeting Hippo coactivator YAP1 through BET bromodomain inhibition in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Hippo coactivator YAP1 through BET bromodomain inhibition in esophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Hippo pathway modulates resistance to BET proteins inhibitors in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

PFI-2 Hydrochloride: A Technical Guide for the Potent and Selective Chemical Probe of SETD7

This guide provides an in-depth technical overview of PFI-2 hydrochloride, a first-in-class, potent, and selective chemical probe for the lysine methyltransferase SETD7. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of PFI-2, its mechanism of action, and detailed protocols for its effective use in both in vitro and in vivo settings.

Introduction: The Significance of Targeting SETD7

SET domain containing lysine methyltransferase 7 (SETD7) is a crucial enzyme that catalyzes the monomethylation of lysine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is a pivotal regulatory mechanism in a multitude of cellular processes, including gene expression, cell cycle progression, DNA damage response, and chromatin remodeling.[1][3] SETD7's diverse substrate portfolio, which includes transcription factors and other regulatory proteins, implicates it in various pathologies such as cancer, chronic kidney disease, and inflammatory disorders.[1][2][4] The development of highly selective chemical probes is therefore essential to dissect the multifaceted roles of SETD7 in health and disease and to validate it as a therapeutic target.[5][6]

PFI-2 emerged from a high-throughput screening effort and subsequent structure-guided design as a potent and selective inhibitor of SETD7.[7] Its value as a chemical probe is underscored by the availability of its significantly less active enantiomer, (S)-PFI-2, which serves as an ideal negative control for rigorous experimental validation.[7][8]

This compound: Physicochemical and Pharmacological Profile

PFI-2 is a cell-active small molecule that offers exceptional potency and selectivity for SETD7.[7][9] The hydrochloride salt enhances its solubility and ease of use in experimental settings.

| Property | Data | Reference(s) |

| IUPAC Name | (R)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-1,2,4,5-tetrahydro-3H-benzo[d]pyrrolo[1,2-a][4][10]diazepine-3-sulfonamide hydrochloride | |

| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | |

| Molecular Weight | 535.98 g/mol | [9] |

| Appearance | White to off-white solid | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (with sonication). For in vivo use, formulations with DMSO, PEG300, Tween 80, and saline are reported.[9][11] | [9][11] |

| Storage | Store at -20°C. In solvent, store at -80°C for up to 1 year.[11] | [11] |

| Potency (IC₅₀) | 2.0 nM for (R)-PFI-2 against SETD7.[4][9] 1.0 µM for (S)-PFI-2 (the negative control).[4][8] | [4][8][9] |

| Selectivity | >1000-fold selectivity over a panel of 18 other human protein methyltransferases and DNMT1.[9] Inactive against a broad range of other non-epigenetic targets.[11] | [9][11] |

Mechanism of Action: A Cofactor-Dependent, Substrate-Competitive Inhibition

PFI-2 exhibits a unique and sophisticated mechanism of inhibition. It is a cofactor-dependent and substrate-competitive inhibitor of SETD7.[7][12][13] This means that PFI-2's binding to SETD7 is significantly enhanced in the presence of the methyl donor cofactor, S-adenosyl-L-methionine (SAM).[13]

Structurally, (R)-PFI-2 occupies the peptide substrate-binding groove of SETD7, including the channel that accommodates the target lysine residue.[7][12] Furthermore, it makes direct contact with the methyl group of the bound SAM cofactor.[7][12] This dual interaction locks the enzyme in an inactive conformation, preventing it from binding to its protein substrates and catalyzing the methyl transfer reaction. The 500-fold lower activity of the (S)-PFI-2 enantiomer highlights the precise stereochemical requirements for this potent inhibitory activity.[7][14]

Caption: Mechanism of SETD7 inhibition by (R)-PFI-2.

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to provide a robust framework for utilizing PFI-2 in your research. It is imperative to include the inactive enantiomer, (S)-PFI-2, as a negative control to ensure that the observed effects are due to the specific inhibition of SETD7.

In Vitro Cellular Assays

This protocol describes a general workflow for treating cultured cells with PFI-2 to assess its impact on a specific cellular pathway, using the Hippo pathway as an example.[7][12]

Objective: To determine the effect of SETD7 inhibition on the nuclear localization of the transcriptional coactivator Yes-associated protein (YAP).

Materials:

-

(R)-PFI-2 hydrochloride (Active Probe)

-

(S)-PFI-2 hydrochloride (Negative Control)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Cell line of interest (e.g., MCF7 or Murine Embryonic Fibroblasts)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Primary antibody against YAP

-

Appropriate fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of (R)-PFI-2 and (S)-PFI-2 in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells (e.g., MCF7) onto appropriate culture vessels (e.g., 96-well imaging plates) at a density that will result in a confluent monolayer at the time of treatment.

-

Compound Treatment:

-

Once cells are confluent, dilute the PFI-2 stock solutions in pre-warmed complete medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).

-

Include a vehicle control (DMSO equivalent) and a negative control series with (S)-PFI-2.

-

Replace the existing medium with the compound-containing medium.

-

-

Incubation: Incubate the cells for the desired period (e.g., 2-24 hours), depending on the kinetics of the pathway being investigated.

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

-

Incubate with the primary anti-YAP antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imager or fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic ratio of the YAP fluorescence signal using appropriate image analysis software (e.g., ImageJ).

-

A positive result is indicated by an increase in nuclear YAP levels in cells treated with (R)-PFI-2 but not with (S)-PFI-2 or the vehicle.[7]

-

Caption: In vitro experimental workflow for PFI-2.

In Vivo Studies

This protocol provides a general guideline for administering PFI-2 to a mouse model of folic acid-induced renal fibrosis.[4][15]

Objective: To evaluate the therapeutic potential of SETD7 inhibition in attenuating renal fibrosis.

Materials:

-

(R)-PFI-2 hydrochloride

-

Vehicle solution components (e.g., DMSO, PEG300, Tween 80, Saline)

-

Animal model (e.g., C57BL/6 mice)

-

Folic acid (for disease induction)

-

Standard laboratory equipment for animal handling and injections

Procedure:

-

Animal Model Induction: Induce renal injury in mice via a single intraperitoneal (i.p.) injection of folic acid, as described in the literature.

-

PFI-2 Formulation:

-

Dosing Regimen:

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for the duration of the study (e.g., 14 days).

-

At the study endpoint, sacrifice the animals and harvest the kidneys.

-

Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis.

-

Conduct molecular analysis (e.g., Western blotting or qPCR) to measure markers of fibrosis (e.g., collagen I, α-SMA) and inflammation.

-

-

Data Interpretation: Compare the extent of fibrosis and the expression of relevant markers between the PFI-2-treated group and the vehicle-treated group. A reduction in these parameters in the treated group would indicate a therapeutic effect of SETD7 inhibition.[4]

Data Interpretation and Self-Validating Systems

A critical aspect of using chemical probes is ensuring that the observed phenotype is a direct result of on-target activity. The PFI-2 "toolkit" is designed with this principle in mind.

-

The Negative Control Imperative: Any cellular phenotype observed with (R)-PFI-2 must be absent when using the same concentration of the inactive enantiomer, (S)-PFI-2.[7] This is the most crucial validation step.

-

Dose-Response Relationship: A clear dose-dependent effect of (R)-PFI-2 should be established. The effective concentration in cellular assays should be reasonably close to its biochemical IC₅₀.

-

Target Engagement: For advanced validation, a biotinylated derivative of PFI-2 can be used in chemoproteomics experiments to confirm direct binding to endogenous SETD7 in cells.[7][12] Pre-treatment with unlabeled (R)-PFI-2 should compete with the binding of the biotinylated probe in a dose-dependent manner.[7][12]

-

Phenocopying Genetic Knockdown: Ideally, the pharmacological inhibition of SETD7 with PFI-2 should replicate the phenotype observed with the genetic knockout or knockdown of the SETD7 gene, as has been demonstrated for the Hippo pathway.[7]

By adhering to these principles, researchers can have high confidence that their findings are directly attributable to the inhibition of SETD7's methyltransferase activity.

References

-

Liu, B., et al. (2021). Pharmacological inhibition of SETD7 by PFI-2 attenuates renal fibrosis following folic acid and obstruction injury. European Journal of Pharmacology, 901, 174097. Available at: [Link]

-

Barsyte-Lovejoy, D., et al. (2014). (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences, 111(35), 12853-12858. Available at: [Link]

-

Niu, Y., et al. (2017). Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis. Scientific Reports, 7(1), 46547. Available at: [Link]

-

Abdel-Naby, M. A., & El-Awady, R. (2022). The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer. Frontiers in Cell and Developmental Biology, 10, 893325. Available at: [Link]

-

GeneCards. SETD7 Gene. Available at: [Link]

-

Li, Y., et al. (2021). The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development. American Journal of Translational Research, 13(7), 7234–7246. Available at: [Link]

-

National Center for Biotechnology Information. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Available at: [Link]

-

Vedadi, M., et al. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, 117(17), 11271-11321. Available at: [Link]

-

Vedadi, M., et al. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, 117(17), 11271-11321. Available at: [Link]

Sources

- 1. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 3. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 9. selleckchem.com [selleckchem.com]

- 10. "Development of SAM-based Chemical Probes for Methyltransferases" by Daniel V. Mongeluzi [scholarscompass.vcu.edu]

- 11. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 12. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

PFI-2 Hydrochloride: A Technical Guide to Target Selectivity and Specificity

Abstract

PFI-2 hydrochloride, specifically the (R)-enantiomer, has emerged as a cornerstone chemical probe for interrogating the biological functions of SET domain-containing lysine methyltransferase 7 (SETD7). Its exceptional potency and selectivity distinguish it from other epigenetic modulators, making it an invaluable tool for both basic research and early-stage drug discovery. This guide provides an in-depth analysis of PFI-2's target profile, selectivity, and mechanism of action. We further detail robust, field-proven experimental protocols to enable researchers to independently validate its on-target activity and specificity in both biochemical and cellular contexts, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of a High-Quality Chemical Probe

In the study of protein function, particularly for enzymes like methyltransferases that are central to epigenetic regulation, the quality of a chemical probe is paramount. An ideal probe must exhibit high potency for its intended target and possess a well-defined, narrow spectrum of activity, minimizing off-target effects that can confound experimental interpretation. This compound ((R)-PFI-2) exemplifies these characteristics, establishing itself as the gold-standard inhibitor for the lysine methyltransferase SETD7.[1][2] This document serves as a technical manual for understanding and applying PFI-2 as a precise tool to dissect the multifaceted roles of SETD7.

Target Profile: SETD7 (KMT5A)

SETD7 (also known as KMT5A) is a unique protein lysine methyltransferase (PKMT).[3] Unlike many other PKMTs that can catalyze di- and tri-methylation, SETD7 is the sole enzyme known to be responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[4][5] This specific post-translational modification is integral to a host of critical cellular processes.

Key Functions and Biological Significance of SETD7:

-

Epigenetic Regulation: H4K20me1, catalyzed by SETD7, is a repressive mark that plays a role in chromatin compaction and transcriptional silencing.[4]

-

Cell Cycle Control: SETD7 levels and activity are tightly regulated throughout the cell cycle, and its activity is essential for proper mitotic progression and genomic stability.[5][6]

-

DNA Damage Response (DDR): SETD7-mediated H4K20me1 is a crucial step for the recruitment of DDR factors like 53BP1 to sites of DNA double-strand breaks.[4][6]

-

Non-Histone Substrate Methylation: Beyond histones, SETD7 methylates a variety of non-histone proteins, including the tumor suppressor p53 and the DNA replication factor PCNA.[7] Methylation of p53 at Lys-382 by SETD7, for instance, represses its transcriptional activity.[7][8]

Given its central role in these pathways, dysregulation of SETD7 has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[5][7]

This compound: Potency, Selectivity, and Mechanism

PFI-2 is a potent, cell-active, and highly selective inhibitor of SETD7.[9] Its utility as a chemical probe is defined by a robust and well-characterized selectivity profile.

Potency and Stereoselectivity

PFI-2 exhibits nanomolar potency against SETD7. A critical feature of this probe is its stereoselectivity. The (R)-enantiomer is the biologically active form, while the (S)-enantiomer is approximately 500-fold less active.[10] This provides a built-in, structurally similar negative control, which is indispensable for confirming that observed biological effects are due to the inhibition of SETD7 and not an off-target or non-specific compound activity.[11]

Target Selectivity

Extensive screening has demonstrated the exceptional selectivity of (R)-PFI-2. It shows over 1,000-fold selectivity against a large panel of 18 other human protein methyltransferases and DNMT1.[12] Furthermore, when tested against a broader panel of 134 targets, including ion channels, G-protein coupled receptors (GPCRs), and other enzymes, PFI-2 displayed no significant activity at concentrations up to 10 µM.[12]

Quantitative Selectivity Profile of PFI-2

| Parameter | Target/Compound | Value | Citation(s) |

| IC₅₀ | SETD7 with (R)-PFI-2 | 2.0 nM | [1][9][12] |

| Kᵢ (app) | SETD7 with (R)-PFI-2 | 0.33 nM | [9][10][11] |

| IC₅₀ | SETD7 with (S)-PFI-2 (Negative Control) | 1.0 µM | [1][10] |

| Selectivity | Other Methyltransferases (Panel of 18) | >1,000-fold | [10][12] |

| Selectivity | Broad Target Panel (134 targets) | <35% inhibition @ 10 µM | [12] |

Unique Mechanism of Action